5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine

Lipophilicity Membrane Permeability Physicochemical Property

5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine is a uniquely triple-modified nucleoside analog featuring N2-palmitoyl, 3'-azido, and 5'-O-acetyl groups. Its high lipophilicity (LogP 5.59) enables enhanced cellular uptake and distinct tissue distribution, making it irreplaceable by ddG or 3'-azido-ddG. Ideal for comparative antiviral assays, SAR studies, and preclinical liver-targeting research. Choose this compound when experimental precision demands the exact lipophilic profile.

Molecular Formula C28H44N8O5
Molecular Weight 572.7 g/mol
Cat. No. B12062710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine
Molecular FormulaC28H44N8O5
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-]
InChIInChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39)
InChIKeyHCVWCSAQPGDGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine Procurement Guide: Comparative Evidence for Scientific Selection


5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine (CAS: 144742-33-6) is a multiply-modified synthetic nucleoside analog belonging to the dideoxynucleoside class [1]. It is characterized by three distinct modifications relative to the parent nucleoside guanosine: an acetyl group at the 5'-position, an azido group at the 3'-position of the 2',3'-dideoxy sugar moiety, and a palmitoyl (C16) fatty acyl chain attached to the N2 position of the guanine base . This unique combination of modifications confers distinct physicochemical properties, including a calculated LogP of approximately 5.59, indicating high lipophilicity relative to unmodified nucleoside analogs [2]. The compound is synthesized via multi-step protection and functionalization reactions, typically involving azidotrimethylsilane for azido introduction and palmitoyl chloride for N2-acylation . It is commercially available from multiple vendors (e.g., AKSci Cat. 8236AJ, Santa Cruz Biotechnology Cat. sc-284713) at purities ≥95-98% .

Why 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine Cannot Be Substituted by Generic Analogs: A Procurement Perspective


Substituting 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine with simpler, more readily available analogs such as 2',3'-dideoxyguanosine (ddG) or 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) is scientifically unjustified due to the compound's unique triple-modification architecture . While ddG serves as the core antiviral scaffold and 3'-azido-ddG provides the azido-mediated chain-termination mechanism [1], both lack the critical N2-palmitoyl and 5'-O-acetyl modifications that fundamentally alter the compound's biopharmaceutical profile [2]. The palmitoyl group confers high lipophilicity (LogP ~5.59), which is absent in ddG and 3'-azido-ddG [3]. This lipophilic modification is rationally designed to enhance membrane permeability and promote association with lipid bilayers and serum lipoproteins , thereby altering tissue distribution and cellular uptake kinetics in ways that unmodified nucleosides cannot replicate. Furthermore, the 5'-O-acetyl group serves as a protecting group that may modulate metabolic activation and intracellular trafficking . Therefore, generic substitution would result in a compound with fundamentally different physicochemical properties, cellular pharmacokinetics, and biological performance, rendering experimental outcomes non-comparable and procurement decisions based on cost or availability alone scientifically invalid.

Quantitative Differentiation Evidence for 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine Versus Closest Analogs


Lipophilicity (LogP) Quantification Versus Unmodified Parent Nucleoside 2',3'-Dideoxyguanosine (ddG)

The N2-palmitoyl modification confers a substantial increase in lipophilicity to 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine compared to the unmodified parent scaffold 2',3'-dideoxyguanosine (ddG). The calculated partition coefficient (LogP) for the target compound is 5.59 [1]. This contrasts sharply with ddG, which, lacking the C16 fatty acyl chain, has a substantially lower LogP (typically <0 for unmodified nucleosides).

Lipophilicity Membrane Permeability Physicochemical Property

Anti-HIV-1 Activity and Cross-Resistance Profile of the 3'-Azido-ddG Scaffold Versus Zidovudine (AZT)

The core antiviral scaffold of the target compound, 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG), demonstrates a superior resistance profile compared to the first-generation NRTI zidovudine (AZT). In primary human lymphocytes and T-cell lines, 3'-azido-ddG exhibits potent antiviral activity with IC50 values ranging from 0.19 to 2.1 μM [1]. Crucially, 3'-azido-ddG retains activity against HIV-1 variants containing common NRTI resistance mutations (K65R, L74V, M184V) with IC50 changes of <2.0-fold, and against viruses with three or more thymidine analog mutations (TAMs) with IC50 changes of <3.5-fold [2]. This contrasts with AZT, which is significantly compromised by TAMs. Furthermore, in vitro selection experiments show that HIV-1 develops only 5.3-fold resistance to 3'-azido-ddG after serial passage, a modest level compared to the high-level resistance often observed with AZT and other NRTIs [3].

HIV-1 Reverse Transcriptase Drug Resistance Nucleoside Analog

Enhanced In Vitro Anti-HBV Potency of Lipid-Modified ddG Prodrug (DPP-ddG) Versus Unmodified ddG

Lipid modification of the ddG scaffold, as seen in 1,2-dipalmitoylphosphatidyl-dideoxyguanosine (DPP-ddG), results in significantly enhanced antiviral potency against hepatitis B virus (HBV) in vitro compared to unmodified ddG. DPP-ddG inhibited HBV DNA production in chronically infected 2.2.15 cells by 90% at a concentration of 4.5 μmol/L, whereas unmodified ddG required a concentration of 9.1 μmol/L to achieve the same level of inhibition [1]. This represents an approximately 2-fold improvement in potency (EC90). The target compound, 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine, incorporates a similar lipophilic palmitoyl modification, suggesting a comparable potential for enhanced cellular uptake and antiviral activity relative to non-lipidated ddG analogs.

Hepatitis B Virus Lipid Prodrug Antiviral Activity Liver Targeting

Enhanced In Vivo Antiviral Efficacy of Lipid-Modified ddG Prodrug (DPP-ddG) Versus Free ddG in a Woodchuck Hepatitis Model

The in vivo antiviral efficacy of a lipid-modified ddG prodrug, DPP-ddG, was directly compared to that of free ddG in woodchucks experimentally infected with woodchuck hepatitis virus (WHV), a model for human HBV. Animals were treated for 4 weeks with intraperitoneal injections of 2.6 μmol/kg/day of either free ddG or liposomal DPP-ddG. At the end of treatment, liposomal DPP-ddG reduced serum WHV DNA levels by 23- to 46-fold relative to baseline, whereas free ddG treatment resulted in a reduction of only 2.2- to 10.4-fold [1]. This demonstrates that the lipid-modified prodrug achieves substantially greater suppression of viral replication in vivo, likely due to enhanced liver targeting and improved pharmacokinetics conferred by the lipid moiety.

In Vivo Efficacy Woodchuck Hepatitis Virus Lipid Prodrug Liver Targeting

Mitochondrial Toxicity Profile of ddG Prodrug (Metacavir/PNA) Versus Zidovudine (AZT) In Vivo

A key differentiator for ddG-based prodrugs is their favorable mitochondrial toxicity profile compared to other nucleoside analogs like zidovudine (AZT). In a 90-day in vivo study in Himalayan marmots, the ddG prodrug metacavir (PNA) administered orally at 100 mg/kg/day showed no significant alteration in mitochondrial DNA (mtDNA) content or respiratory chain complex enzyme activity in skeletal muscle, liver, or kidney tissues compared to control animals [1]. In contrast, animals treated with AZT at 100 mg/kg/day exhibited delayed toxicity, including lactic acidosis, severe hepatic steatosis, obvious mitochondrial damage, and significant decreases in respiratory chain enzyme activity and mtDNA content [2]. Furthermore, in vitro studies have shown that 3'-azido-ddG does not decrease mitochondrial DNA content in HepG2 cells, unlike some other NRTIs [3].

Mitochondrial Toxicity Nucleoside Analog Safety Profile In Vivo

Optimal Research Applications for 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine Based on Quantitative Differentiation Evidence


Investigating Lipid-Mediated Cellular Uptake and Intracellular Trafficking of Nucleoside Analogs

This compound is ideally suited for studies designed to quantify the impact of lipophilic modifications on the cellular pharmacokinetics of nucleoside analogs. Its high LogP of 5.59 [1] directly contrasts with the low lipophilicity of unmodified ddG, making it a valuable tool for comparative uptake assays in hepatocyte-derived cell lines (e.g., HepG2, 2.2.15) or primary hepatocytes. Researchers can use this compound to generate data on membrane permeability, intracellular accumulation, and subcellular localization, leveraging the established in vitro systems where lipidated ddG analogs have demonstrated enhanced potency (e.g., 2.0-fold lower EC90 in 2.2.15 cells for DPP-ddG vs. ddG [2]).

In Vivo Studies of Liver-Targeted Antiviral Therapy in Hepadnavirus Models

Given the direct in vivo evidence that lipid modification of ddG enhances antiviral efficacy by 4- to 10-fold in a woodchuck hepatitis virus model [3], this compound is a strong candidate for advanced preclinical studies in established hepadnavirus animal models (e.g., woodchuck, duck). Its palmitoyl moiety is rationally designed to promote association with serum lipoproteins and enhance delivery to the liver, the primary site of HBV replication. This compound can be utilized to investigate dose-response relationships, liver-specific drug accumulation, and viral load reduction kinetics in a setting where the differentiation from unmodified ddG is both quantifiable and biologically meaningful.

Structure-Activity Relationship (SAR) Studies of N2-Modified 3'-Azido-ddG Analogs

As a member of the 3'-azido-2',3'-dideoxypurine nucleoside (ADPN) class, this compound serves as a key analog for SAR investigations. The core scaffold, 3'-azido-ddG, is a potent HIV-1 inhibitor (IC50 0.19-2.1 μM) with a superior resistance profile compared to AZT [4] [5]. By incorporating the N2-palmitoyl and 5'-O-acetyl modifications, this compound allows researchers to systematically probe how lipophilic side chains at the N2 position and ester prodrug moieties at the 5'-position modulate antiviral potency, cytotoxicity, and resistance profiles. It is a valuable comparator for a series of 6-modified-3'-azido-ddG analogs that have been shown to exhibit similar or superior anti-HIV-1 activity in primary cells [6].

Mitochondrial Toxicity Profiling of Lipophilic Nucleoside Prodrugs

This compound is highly relevant for studies assessing the mitochondrial safety profile of novel nucleoside analogs. Class-level evidence demonstrates that ddG-based prodrugs, such as metacavir (PNA), do not cause significant mitochondrial DNA depletion or respiratory chain dysfunction in vivo, in stark contrast to AZT [7]. By using this palmitoylated 3'-azido-ddG analog, researchers can investigate whether the addition of a highly lipophilic N2-acyl chain alters the mitochondrial toxicity profile. Long-term culture models (e.g., HepG2 cells treated for 15+ days [8]) or in vivo models (e.g., rodent or marmot studies) can be employed to quantify mtDNA content, respiratory complex activities, and lactate production, providing critical safety data for this class of compounds.

Technical Documentation Hub

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